molecular formula C23H21ClN4O B6086581 3-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYLPYRAZOL-4-YL}-1-(NAPHTHALEN-1-YL)UREA

3-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYLPYRAZOL-4-YL}-1-(NAPHTHALEN-1-YL)UREA

Cat. No.: B6086581
M. Wt: 404.9 g/mol
InChI Key: GACZQQYVDRCAJL-UHFFFAOYSA-N
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Description

3-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYLPYRAZOL-4-YL}-1-(NAPHTHALEN-1-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenylmethyl group and a naphthyl group

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O/c1-15-22(16(2)28(27-15)14-18-9-4-6-12-20(18)24)26-23(29)25-21-13-7-10-17-8-3-5-11-19(17)21/h3-13H,14H2,1-2H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACZQQYVDRCAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYLPYRAZOL-4-YL}-1-(NAPHTHALEN-1-YL)UREA typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Chlorophenylmethyl Group: The chlorophenylmethyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with a chlorophenylmethyl halide in the presence of a base.

    Formation of the Urea Derivative: The final step involves the reaction of the substituted pyrazole with naphthyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the chlorophenylmethyl group.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring and chlorophenylmethyl group.

    Reduction: Amines formed from the reduction of nitro groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorophenylmethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Drug Development: It is being investigated for its potential as a therapeutic agent due to its unique chemical structure.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

    Antimicrobial Activity: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYLPYRAZOL-4-YL}-1-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYLPYRAZOL-4-YL}-1-(NAPHTHALEN-1-YL)UREA is unique due to the presence of both a pyrazole ring and a naphthyl group, which confer distinct chemical and biological properties

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